N-(2,2,2-Trichloroacetyl)cefuroxime

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

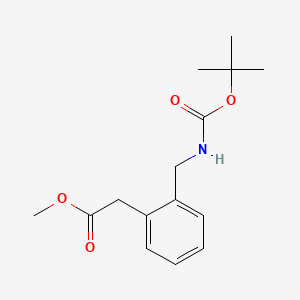

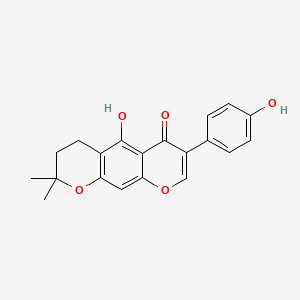

N-(2,2,2-Trichloroacetyl)cefuroxime (TCAC) is an organic compound belonging to the cefuroxime class of antibiotics. It is a semi-synthetic derivative of the naturally occurring cephalosporin antibiotic cefuroxime, and has been developed as an alternative to the traditional cefuroxime drugs. TCAC is a broad-spectrum antibiotic, which means it is effective against a wide range of bacteria. It is used to treat a variety of bacterial infections, including infections of the respiratory tract, urinary tract, skin and soft tissue, and bone and joint infections.

科学的研究の応用

Antibacterial Activity and Pharmacological Properties

Cefuroxime, a semisynthetic cephalosporin antibiotic, demonstrates significant antibacterial activity due to its resistance to destruction by β-lactamases produced by both Gram-positive and Gram-negative bacteria. It is particularly active against a wide variety of pathogens, including resistant strains to other cephalosporins. This makes cefuroxime a valuable agent in treating infections where other antibiotics may fail. The drug's pharmacokinetics reveal that it achieves therapeutic levels in several body fluids and tissues, making it effective in treating various infections (Brogden, Heel, Speight, & Avery, 2012).

Therapeutic Trials and Efficacy

Cefuroxime has been successfully used to treat a wide range of infections caused by both Gram-positive and Gram-negative aerobic bacteria. Clinical trials have shown its efficacy in treating respiratory infections, urinary tract infections, and even meningococcal and Haemophilus meningitis in children, highlighting its broad therapeutic potential. Despite its effectiveness, the role of cefuroxime, particularly in forms like N-(2,2,2-Trichloroacetyl)cefuroxime, in non-antibiotic applications or novel scientific research areas remains to be explored more thoroughly (Brogden et al., 2012).

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(2,2,2-Trichloroacetyl)cefuroxime involves the protection of the amine group followed by the reaction with 2,2,2-trichloroacetic anhydride. This intermediate is then reacted with cefuroxime to form the final product.", "Starting Materials": [ "Cefuroxime", "2,2,2-Trichloroacetic anhydride", "Triethylamine", "Methanol", "Diethyl ether", "Hydrochloric acid" ], "Reaction": [ "Step 1: Protection of amine group in cefuroxime using triethylamine and 2,2,2-trichloroacetic anhydride in methanol.", "Step 2: Removal of excess reagents by filtration and washing with diethyl ether.", "Step 3: Deprotection of the amine group using hydrochloric acid.", "Step 4: Addition of 2,2,2-trichloroacetic anhydride to the deprotected amine group in cefuroxime.", "Step 5: Filtration and washing with diethyl ether to remove excess reagents.", "Step 6: Recrystallization of the product from a suitable solvent." ] } | |

CAS番号 |

76598-06-6 |

分子式 |

C18H15Cl3N4O9S |

分子量 |

569.8 g/mol |

IUPAC名 |

(6R,7R)-7-[[(2E)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-8-oxo-3-[(2,2,2-trichloroacetyl)carbamoyloxymethyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |

InChI |

InChI=1S/C18H15Cl3N4O9S/c1-32-24-9(8-3-2-4-33-8)12(26)22-10-13(27)25-11(15(28)29)7(6-35-14(10)25)5-34-17(31)23-16(30)18(19,20)21/h2-4,10,14H,5-6H2,1H3,(H,22,26)(H,28,29)(H,23,30,31)/b24-9+/t10-,14-/m1/s1 |

InChIキー |

BGPGYDOAMAGXIO-DRGRTGIUSA-N |

異性体SMILES |

CO/N=C(\C1=CC=CO1)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)COC(=O)NC(=O)C(Cl)(Cl)Cl)C(=O)O |

SMILES |

CON=C(C1=CC=CO1)C(=O)NC2C3N(C2=O)C(=C(CS3)COC(=O)NC(=O)C(Cl)(Cl)Cl)C(=O)O |

正規SMILES |

CON=C(C1=CC=CO1)C(=O)NC2C3N(C2=O)C(=C(CS3)COC(=O)NC(=O)C(Cl)(Cl)Cl)C(=O)O |

同義語 |

[6R-[6α,7β(Z)]]-7-[[2-Furanyl(methoxyimino)acetyl]amino]-8-oxo-3-[[[[(trichloroacetyl)amino]carbonyl]oxy]methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid; |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Hydrazinecarboxylic acid, [methoxy(methylamino)methylene]-, ethyl ester (9CI)](/img/no-structure.png)

![1H-Cyclopenta[e]imidazo[1,2-a]pyrazine](/img/structure/B582678.png)

![[(2R,3S,4R,5R,6R)-6-[(2R,3R,4R,5R,6S)-5-Acetamido-3-hydroxy-2-(hydroxymethyl)-6-phenylmethoxyoxan-4-yl]oxy-3,4-diacetyloxy-5-(1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl acetate](/img/structure/B582683.png)